molecular formula C16H25N3OS B5718711 N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carbothioamide

N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carbothioamide

Cat. No.: B5718711
M. Wt: 307.5 g/mol
InChI Key: BBPBLMQWLOUJPU-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carbothioamide is a complex organic compound with a unique structure that includes a piperazine ring, a methoxy group, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carbothioamide typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-methylphenylamine with 4-propylpiperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide
  • 2-methoxy-5-methylphenyl isocyanate
  • N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carbothioamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS/c1-4-7-18-8-10-19(11-9-18)16(21)17-14-12-13(2)5-6-15(14)20-3/h5-6,12H,4,7-11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPBLMQWLOUJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=S)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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